molecular formula C16H18FN5O3S2 B13356050 4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13356050
M. Wt: 411.5 g/mol
InChI Key: QFGHYQGFTGVZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, substituted with:

  • A 4-fluorophenyl group via a methyl ether linkage at position 4.
  • A 1-(methylsulfonyl)-4-piperidinyl moiety at position 2.

This structure combines electron-withdrawing (fluorophenyl, methylsulfonyl) and bulky (piperidinyl) substituents, which may enhance solubility, metabolic stability, and target binding compared to simpler analogs.

Properties

Molecular Formula

C16H18FN5O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

6-[(4-fluorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H18FN5O3S2/c1-27(23,24)21-8-6-11(7-9-21)15-18-19-16-22(15)20-14(26-16)10-25-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3

InChI Key

QFGHYQGFTGVZIO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves multiple steps. One common synthetic route includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . The reaction conditions typically involve heating the reactants in the presence of a solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolothiadiazole core is known to interact with various biological targets, leading to the modulation of cellular pathways and biological processes . The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives
Compound Name Substituents (Position 3 / 6) Key Biological Activities References
Target Compound 3: 1-(methylsulfonyl)-4-piperidinyl
6: 4-fluorophenyl (methyl ether)
Under investigation; predicted anticancer/anti-inflammatory
3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-triazolo-thiadiazole 3: Ethyl
6: 4-fluorophenyl-pyrazole
Anticancer (HepG2 cells), antioxidant
3-(3-Chlorophenyl)-6-aryl-triazolo-thiadiazoles 3: 3-Chlorophenyl
6: Aryl
Antimicrobial (bacterial/fungal)
3-(Morpholinylmethyl)-6-(phenoxymethyl)-triazolo-thiadiazole 3: Morpholinylmethyl
6: Phenoxymethyl
Not reported; morpholine enhances solubility
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazole 3: 4-Methoxyphenyl-pyrazole
6: Variable (R = aryl/alkyl)
Antifungal (14α-demethylase inhibition)
3-(2-Fluorophenyl)-6-(phenoxymethyl)-triazolo-thiadiazole 3: 2-Fluorophenyl
6: Phenoxymethyl
Kinase inhibition (c-Met)

Key Structural Insights

Fluorophenyl vs. Chlorophenyl :

  • The 4-fluorophenyl group in the target compound and pyrazole-linked analogs (e.g., ) enhances electron withdrawal, improving membrane permeability and metabolic stability compared to chlorophenyl derivatives (e.g., ). Fluorinated analogs also show stronger anticancer activity in HepG2 cells .

Methylsulfonyl-Piperidinyl vs.

Pharmacological Profiles

  • Anticancer Activity : Fluorophenyl-pyrazole analogs (e.g., ) induce apoptosis in HepG2 cells via oxidative stress modulation. The target compound’s methylsulfonyl-piperidinyl group may enhance kinase inhibition (e.g., c-Met ).
  • Antimicrobial Activity : Chlorophenyl derivatives (e.g., ) inhibit bacterial/fungal growth via membrane disruption, but fluorinated compounds show broader therapeutic indices.
  • Antifungal Potential: Methoxyphenyl-pyrazole derivatives inhibit lanosterol 14α-demethylase (CYP51) , suggesting the target’s fluorophenyl group could similarly target fungal enzymes.

Biological Activity

The compound 4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is an intriguing chemical entity due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant, antimicrobial, and anticancer activities.

Overview of the Compound

This compound features a complex structure combining a triazole and thiadiazole moiety, which are known for their diverse biological activities. The incorporation of the 4-fluorophenyl group is significant as fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates.

Anticonvulsant Activity

The triazole and thiadiazole scaffolds have been extensively studied for their anticonvulsant properties. Research indicates that derivatives containing these structures exhibit significant activity against seizures.

  • Mechanism of Action : The anticonvulsant activity is often attributed to modulation of the GABAergic system and inhibition of voltage-gated sodium channels. For instance, studies have shown that certain triazole derivatives can effectively delay seizures in animal models such as the PTZ (Pentylenetetrazol) and MES (Maximal Electroshock) models .
  • Case Study : In a comparative study of various triazole derivatives, compounds similar to our target compound showed effective seizure protection at doses ranging from 5 to 30 mg/kg. The most potent compounds displayed protective indices indicating low toxicity relative to their efficacy .

Antimicrobial Activity

The presence of both triazole and thiadiazole rings contributes to a broad spectrum of antimicrobial activities.

  • In Vitro Studies : Compounds with similar structures have demonstrated significant antibacterial effects against multi-drug resistant strains of Mycobacterium tuberculosis (MDR-TB). Specifically, derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their unsubstituted counterparts .
  • Table 1: Antimicrobial Activity Data
CompoundMIC (µg/mL)Activity Type
4-Fluorophenyl derivative2.0Antitubercular
Unsubstituted phenyl derivative≥16.0Control

Anticancer Activity

The anticancer potential of thiadiazole and triazole derivatives has been widely reported in literature.

  • Cell Line Studies : A number of synthesized derivatives have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The activity is often linked to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various pathways .
  • Research Findings : In a recent study, several triazolo-thiadiazole derivatives were evaluated for their cytotoxic effects. The results indicated that modifications in the substituent groups significantly influenced their anticancer potency. Notably, compounds with methylsulfonyl groups exhibited enhanced activity against HepG-2 cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds.

  • Key Observations :
    • The presence of electron-withdrawing groups enhances potency.
    • Modifications at specific positions on the thiadiazole ring can lead to improved selectivity and reduced toxicity.
    • Compounds with smaller alkyl substituents generally show better activity than larger groups .

Q & A

Q. What are the optimized synthetic routes for preparing 4-fluorophenyl triazolo-thiadiazole derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:

  • Condensation reactions using phosphoryl chloride (POCl₃) to activate carbonyl groups in aromatic acids, enabling cyclization with triazole-thiol intermediates .
  • Substitution reactions for introducing the 4-fluorophenyl group, often via nucleophilic aromatic substitution or coupling with fluorinated phenacyl bromides .
  • Purification via recrystallization (ethanol-DMF mixtures) and validation using HPLC (>95% purity) .
    Example Protocol:
    Reflux 4-amino-3-mercapto-triazole derivatives with fluorinated aryl acids in POCl₃ (16 h), neutralize with NaHCO₃, and recrystallize .

Q. How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • X-ray crystallography determines bond lengths, dihedral angles, and packing interactions (e.g., C–H⋯π and S⋯N contacts) .
  • Spectroscopy:
    • ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.1–7.3 ppm) .
    • IR spectroscopy confirms functional groups (e.g., S=O stretch at ~1350 cm⁻¹ for methylsulfonyl) .
  • Elemental analysis validates stoichiometry (C, H, N, S within ±0.4% of theoretical) .

Q. What preliminary pharmacological screening strategies are recommended?

Methodological Answer:

  • Enzyme inhibition assays: Target fungal 14α-demethylase (PDB: 3LD6) via molecular docking (AutoDock Vina) to predict binding affinity .
  • Antimicrobial testing: Use agar diffusion against Candida spp. or Staphylococcus aureus (MIC ≤ 25 µg/mL indicates potency) .
  • Cytotoxicity screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 100 µM desirable) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?

Methodological Answer:

  • Modify substituents:
    • Replace 4-fluorophenyl with 2-fluoro or chlorophenyl to assess halogen effects on lipophilicity and target binding .
    • Vary the piperidinyl group (e.g., methylsulfonyl vs. acetyl) to modulate steric bulk and solubility .
  • Quantitative SAR (QSAR): Use CoMFA/CoMSIA models to correlate electronic (Hammett σ) and steric parameters with antifungal IC₅₀ .

Q. What computational methods resolve contradictions in enzyme inhibition data?

Methodological Answer:

  • Molecular dynamics (MD) simulations (GROMACS): Simulate ligand-enzyme interactions (20 ns) to identify stable binding poses missed in docking .
  • Free energy perturbation (FEP): Calculate ΔΔG for mutations (e.g., CYP51A1 Thr311Ala) to explain resistance or reduced potency .
  • Validate with isothermal titration calorimetry (ITC): Measure binding enthalpy (ΔH) and entropy (ΔS) to confirm computational predictions .

Q. How are pharmacokinetic properties (e.g., metabolic stability) assessed?

Methodological Answer:

  • Microsomal stability assays: Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS (t₁/₂ > 60 min preferred) .
  • CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks (IC₅₀ > 10 µM acceptable) .
  • LogP measurement: Shake-flask method with octanol/water partitions (optimal LogP 2–4 for CNS penetration) .

Q. What strategies address low aqueous solubility in formulation studies?

Methodological Answer:

  • Salt formation: React with HCl or sodium acetate to improve crystallinity and dissolution .
  • Nanoparticle encapsulation: Use PLGA polymers (20–200 nm particles via solvent evaporation) to enhance bioavailability .
  • Co-crystallization: Screen with succinic acid or nicotinamide to stabilize polymorphs .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across studies?

Methodological Answer:

  • Replicate assays under standardized conditions: Control variables (e.g., inoculum size, serum content) .
  • Cross-validate targets: Use CRISPR-edited cell lines (e.g., CYP51 knockouts) to confirm on-target effects .
  • Meta-analysis: Pool data from ≥3 independent studies (Fisher’s exact test for significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.